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O-(4-Isopropylbenzyl)hydroxylamine

Cat. No.: B13154730
M. Wt: 165.23 g/mol
InChI Key: WXJYYFFOSSNXKM-UHFFFAOYSA-N
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Description

Contextualization within O-Alkylhydroxylamine Chemistry

O-Alkylhydroxylamines are a subclass of hydroxylamine (B1172632) derivatives where the hydrogen of the hydroxyl group is replaced by an alkyl or aryl group. wikipedia.org These compounds are valuable reagents in organic synthesis, often participating in reactions that form new carbon-nitrogen, nitrogen-nitrogen, oxygen-nitrogen, and sulfur-nitrogen bonds. rsc.org They can act as nucleophiles or be used as precursors for various functional groups.

The reactivity of O-alkylhydroxylamines is influenced by the nature of the substituent on the oxygen atom. The benzyl (B1604629) group in O-(4-Isopropylbenzyl)hydroxylamine, for instance, can influence the compound's reactivity and physical properties. O-alkylhydroxylamines are known to be key precursors for the synthesis of various nitrogen- and oxygen-containing heterocyclic compounds, which are important scaffolds in many biologically active molecules. nih.gov

Historical Perspective of O-Alkylhydroxylamines in Organic Synthesis

The study of hydroxylamine and its derivatives dates back to the late 19th century. However, the synthetic utility of O-alkylhydroxylamines gained significant traction in the 20th century with the development of new synthetic methods. Initially, their preparation was often challenging, involving multi-step procedures. organic-chemistry.orgresearchgate.net

Over the years, more direct and efficient methods for the synthesis of O-alkylhydroxylamines have been developed. These include the O-alkylation of N-protected hydroxylamines followed by deprotection, and the electrophilic amination of alkoxides. organic-chemistry.orgrsc.orgorganic-chemistry.org For example, a common route involves the reaction of an alcohol with a protected N-hydroxycarbamate, followed by removal of the protecting group. organic-chemistry.org These advancements have made O-alkylhydroxylamines more accessible for a wider range of applications in organic synthesis.

A significant application of O-alkylhydroxylamines is in the synthesis of oximes and their derivatives, which are important intermediates in the production of polymers like Nylon-6. wikipedia.org They are also used in the preparation of various heterocyclic compounds and as reagents in reactions such as the Cope-type hydroamination. acs.org

Significance of Benzylhydroxylamine Derivatives in Contemporary Chemical Disciplines

Benzylhydroxylamine derivatives, including this compound, have garnered considerable interest in various fields of chemistry, particularly in medicinal chemistry and materials science.

In medicinal chemistry , benzylhydroxylamine derivatives are recognized as important pharmacophores. The N-O bond within these molecules is a key structural feature found in a diverse range of pharmacologically active compounds. For instance, derivatives of N-benzylhydroxylamine have been investigated for their potential as antibacterial agents by targeting enzymes like ribonucleotide reductase, which is essential for bacterial DNA synthesis. acs.org Furthermore, O-benzylhydroxylamine and its derivatives have been identified as potent inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in cancer and other diseases. nih.gov The benzyl group can be modified to fine-tune the inhibitory activity of these compounds. nih.gov

In materials science , benzylhydroxylamine derivatives are utilized in the development of "smart" materials. Their ability to react and form oxime linkages is exploited in polymer chemistry to create dynamic material systems that can respond to external stimuli. This has potential applications in areas such as drug delivery and self-healing materials.

The versatility of the benzylhydroxylamine scaffold allows for the synthesis of a wide array of derivatives with tailored properties. For example, studies have explored the condensation reactions of N-benzylhydroxylamine derivatives with various aldehydes to create new compounds with potential biological activity. researchgate.net

Below is a table summarizing some key properties of this compound and related compounds.

PropertyThis compoundO-BenzylhydroxylamineN-Benzylhydroxylamine
Molecular Formula C10H15NO ontosight.aiC7H9NOC7H9NO sigmaaldrich.com
Molecular Weight 165.23 g/mol 123.15 g/mol 123.15 g/mol sigmaaldrich.com
CAS Number 706751-57-7 ontosight.ai622-33-329601-98-7 (hydrochloride) sigmaaldrich.com
Key Applications Research chemical ontosight.aiIDO1 inhibitor, nih.gov Reagent in materials science Precursor in organic synthesis sigmaaldrich.commdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15NO B13154730 O-(4-Isopropylbenzyl)hydroxylamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

O-[(4-propan-2-ylphenyl)methyl]hydroxylamine

InChI

InChI=1S/C10H15NO/c1-8(2)10-5-3-9(4-6-10)7-12-11/h3-6,8H,7,11H2,1-2H3

InChI Key

WXJYYFFOSSNXKM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)CON

Origin of Product

United States

Advanced Synthetic Methodologies for O 4 Isopropylbenzyl Hydroxylamine and Analogues

Mitsunobu Reaction Protocols for O-Alkylation

The Mitsunobu reaction stands as a powerful and versatile method for the stereoselective conversion of primary and secondary alcohols into a wide array of functional groups, including esters, ethers, and thioethers. organic-chemistry.orgnih.gov This reaction typically involves an alcohol, an acidic nucleophile, a phosphine (B1218219) (commonly triphenylphosphine (B44618), PPh₃), and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov The reaction proceeds with a clean inversion of stereochemistry at the alcohol carbon, making it particularly valuable in the synthesis of chiral molecules. organic-chemistry.orgnih.gov

Utilization of N-Hydroxyphthalimide

A key strategy for the synthesis of O-alkylhydroxylamines via the Mitsunobu reaction employs N-hydroxyphthalimide as the nitrogen-based nucleophile. organic-chemistry.orglookchem.com N-hydroxyphthalimide is sufficiently acidic to participate in the reaction, coupling with the alcohol to form an N-alkoxyphthalimide intermediate. In the context of synthesizing O-(4-Isopropylbenzyl)hydroxylamine, the precursor alcohol, (4-isopropylphenyl)methanol, would be reacted with N-hydroxyphthalimide in the presence of a phosphine and an azodicarboxylate.

The general mechanism involves the initial reaction of the phosphine with the azodicarboxylate to form a phosphonium (B103445) salt. youtube.com This species then activates the alcohol, making the hydroxyl group a good leaving group. Finally, the phthalimide (B116566) anion acts as the nucleophile, attacking the activated alcohol in an Sₙ2 fashion to yield the N-(4-Isopropylbenzyloxy)phthalimide intermediate. youtube.com

Subsequent Deprotection Strategies

Following the successful O-alkylation with N-hydroxyphthalimide, the phthalimide group serves as a protecting group for the hydroxylamine (B1172632) functionality. The subsequent removal of this group is necessary to yield the final this compound. This deprotection is typically achieved through hydrazinolysis, a standard procedure in the Gabriel synthesis of primary amines. organic-chemistry.org Treatment of the N-alkoxyphthalimide intermediate with hydrazine (B178648) (N₂H₄) in a suitable solvent, such as ethanol (B145695) or methanol, leads to the cleavage of the phthaloyl group and the liberation of the desired O-alkylhydroxylamine.

Optimization of Reaction Conditions and Yields

The efficiency of the Mitsunobu reaction can be sensitive to various parameters, and optimization is often necessary to achieve high yields and purity. researchgate.netorgsyn.org Key factors include the choice of solvent, temperature, and the stoichiometry of the reagents. Tetrahydrofuran (B95107) (THF) is a commonly used solvent. researchgate.netorgsyn.org While many Mitsunobu reactions proceed at room temperature, cooling to 0°C during the addition of the azodicarboxylate is often employed to control the initial exothermic reaction. orgsyn.org

Optimization studies have shown that varying the equivalents of the phosphine and the acidic nucleophile can significantly impact the yield. researchgate.net For instance, using an excess of triphenylphosphine and the nucleophile can drive the reaction to completion. researchgate.net The purification process is also a critical consideration, as the removal of byproducts like triphenylphosphine oxide and the reduced azodicarboxylate can be challenging. youtube.comorgsyn.org

Table 1: Illustrative Optimization of Mitsunobu Reaction Conditions This table presents a generalized example of reaction optimization based on literature precedents for similar transformations.

EntryPhosphine (equiv.)Nucleophile (equiv.)SolventTemperatureYield (%)
11.51.5THFrtModerate
22.02.0THF0°C to rtGood
34.03.0THFRefluxHigh researchgate.net
41.51.5Toluene70°CVariable rsc.org

Synthesis from Corresponding Alcohol Precursors

The primary starting material for the synthesis of this compound is the corresponding alcohol, 4-isopropylbenzyl alcohol, also known as cumic alcohol. nih.govtcichemicals.com

Reductive Methods for Alcohol Generation

4-Isopropylbenzyl alcohol can be readily synthesized from commercially available precursors. A common method involves the reduction of 4-isopropylbenzaldehyde. This reduction can be efficiently carried out using sodium borohydride (B1222165) (NaBH₄) in a solvent mixture such as tetrahydrofuran and methanol. chemicalbook.com The aldehyde is typically dissolved in the solvent, and the reducing agent is added portion-wise, often at a reduced temperature to control the reaction rate. chemicalbook.com Following the reduction, an acidic workup is performed to yield the desired 4-isopropylbenzyl alcohol. chemicalbook.com

Conversion to Hydroxylamine via Established Routes

Besides the Mitsunobu reaction, other established routes can be employed to convert 4-isopropylbenzyl alcohol into this compound. One general approach involves converting the alcohol into a good leaving group, such as a halide or a sulfonate ester (e.g., tosylate or mesylate), followed by nucleophilic substitution with a hydroxylamine equivalent. chemistrysteps.com

For instance, 4-isopropylbenzyl alcohol can be converted to 4-isopropylbenzyl chloride using thionyl chloride (SOCl₂). chemicalbook.com The resulting benzyl (B1604629) chloride can then be reacted with a protected hydroxylamine derivative, followed by deprotection. Another strategy involves the direct O-amination of the corresponding alkoxide. The alcohol can be deprotonated with a strong base like sodium hydride or butyllithium (B86547) to form the sodium or lithium alkoxide. lookchem.com This alkoxide can then be treated with an electrophilic aminating agent, such as an oxaziridine (B8769555) derivative, to form the N-protected O-alkylhydroxylamine, which can subsequently be deprotected. lookchem.com

Table 2: Summary of Synthetic Approaches from Alcohol Precursors

Step 1: Activation of AlcoholReagentStep 2: Nucleophilic Substitution/AminationReagentFinal Product
Conversion to Alkyl HalideSOCl₂ or PBr₃ chemistrysteps.comSubstitutionHydroxylamine derivativeThis compound
Conversion to Sulfonate EsterTsCl or MsCl chemistrysteps.comSubstitutionHydroxylamine derivativeThis compound
Formation of AlkoxideNaH or BuLi lookchem.comElectrophilic AminationOxaziridine derivative lookchem.comThis compound
Mitsunobu ActivationPPh₃, DEAD/DIADO-AlkylationN-Hydroxyphthalimide organic-chemistry.orglookchem.comThis compound

Solid-Phase Synthesis Approaches for Hydroxylamine Derivatives

Solid-phase synthesis offers a powerful platform for generating large numbers of compounds by anchoring a starting material to a solid support, which simplifies purification by allowing excess reagents and byproducts to be washed away. wikipedia.org This methodology has been effectively adapted for the creation of hydroxylamine derivatives.

Methodology for Immobilized Hydroxylamines

The core of this strategy involves the immobilization of a hydroxylamine moiety onto a solid support, such as a resin. nih.gov A common method involves the nucleophilic attack of an alkoxyamine on a suitable solid-phase support, effectively anchoring the molecule for subsequent reactions. google.com Solid-phase synthesis of hydroxamic acid derivatives, a related class, often entails immobilizing the hydroxylamine group through an O-linkage. nih.gov For instance, a resin-bound tritylated hydroxylamine can be used, which is later cleaved under acidic conditions with trifluoroacetic acid (TFA). nih.gov Another approach utilizes PEGA (poly [acryloyl-bis(aminopropyl)polyethylene glycol]) resins, where esters immobilized on the resin undergo nucleophilic displacement with hydroxylamine. nih.gov

The choice of linker and solid support is crucial for the success of the synthesis, dictating the conditions under which the final product can be cleaved and isolated.

Table 1: Key Aspects of Immobilized Hydroxylamine Synthesis

Feature Description Reference
Principle Anchoring a hydroxylamine starting material to a solid support to simplify purification. wikipedia.org
Immobilization Typically achieved via nucleophilic attack of an alkoxyamine onto a functionalized resin. google.com
Supports PEGA resins, polystyrene-based supports. nih.gov
Linkage Often involves O-linkage of the hydroxylamine group to the support. nih.gov

| Cleavage | The final product is released from the support using specific reagents (e.g., TFA for trityl linkers). | nih.gov |

Combinatorial Chemistry in Hydroxylamine Library Generation

Combinatorial chemistry leverages solid-phase synthesis to produce vast collections of molecular compounds in a single, systematic process. wikipedia.orggoogle.com These collections, or libraries, are generated through a multistep synthetic route where different chemical modules can be introduced at each step. google.com

The "split-mix" or "split and pool" synthesis method is a cornerstone of this approach. wikipedia.orgwisdomlib.org In this process, a solid support in the form of beads is divided into multiple portions. A different chemical building block is coupled to each portion, after which all portions are mixed back together. wikipedia.org By repeating this cycle, a large number of unique compounds can be rapidly synthesized on the beads. google.com Once the immobilized alkoxyamine is in place, the techniques of combinatorial chemistry can be applied to generate a diverse library of hydroxylamine derivatives. google.com This allows for the rapid synthesis of hundreds or thousands of distinct structures, which can then be screened for desired biological or chemical properties. google.com

The generation of these libraries is a key strategy in drug discovery, enabling the high-throughput screening of many potential candidates. wisdomlib.orgnih.gov Computational tools are also increasingly used to design these virtual chemical libraries before synthesis to improve the rate of finding successful candidates. nih.govnih.gov

Alternative Synthetic Routes to O-Alkylhydroxylamines

While solid-phase methods are excellent for library generation, various solution-phase routes are employed for the targeted synthesis of specific O-alkylhydroxylamines and their analogues.

Nucleophilic Substitution Reactions

Nucleophilic substitution is a fundamental and widely used method for forming the C-O bond in O-alkylhydroxylamines. A significant challenge in the alkylation of hydroxylamine is controlling the site of reaction, as both the nitrogen and oxygen atoms can act as nucleophiles. wikipedia.org O-alkylation specifically requires the deprotonation of the hydroxyl group, often with a strong base like sodium hydride, before reaction with an alkylating agent. wikipedia.org

Several refined methods have been developed to achieve selective O-alkylation:

From Alcohols via Mesylates : A direct preparation involves the O-alkylation of tert-butyl N-hydroxycarbamate with methanesulfonates derived from the corresponding alcohols, followed by acidic N-deprotection to yield the O-substituted hydroxylamine. organic-chemistry.org

Mitsunobu Reaction : O-alkylhydroxylamines can be synthesized from alcohols in a one-pot process involving the Mitsunobu reaction with N-hydroxyphthalimide, followed by the deprotection of the phthalimide group using hydrazine. nih.gov The phthalimide anion serves as a stable and effective nucleophile for this purpose. libretexts.org

From Esters : A one-step method for synthesizing O-benzyl hydroxamates involves the reaction of unactivated esters with the anion of O-benzyl-hydroxylamine, generated in situ at low temperatures. organic-chemistry.org This approach is efficient and avoids the need for pre-activation of the carboxylic acid. organic-chemistry.org

Table 2: Comparison of Nucleophilic Substitution Methods for O-Alkylhydroxylamine Synthesis

Method Starting Materials Key Reagents Advantages Reference
Via Mesylates Alcohol, tert-butyl N-hydroxycarbamate Methanesulfonyl chloride, base Direct preparation from alcohols organic-chemistry.org
Mitsunobu Reaction Alcohol, N-hydroxyphthalimide DEAD/DIAD, PPh₃, hydrazine One-pot process, good for various alcohols nih.gov

| From Esters | Ester, O-benzyl-hydroxylamine | Strong base (e.g., LiHMDS) | One-step, no need for carboxylic acid activation | organic-chemistry.org |

Reduction of Pyridine (B92270) N-Oxides (for analogues)

For the synthesis of analogues containing a pyridine ring, the use of pyridine N-oxides is a common and effective strategy. Pyridine N-oxides are more susceptible to certain aromatic substitution reactions than pyridine itself. google.com This property allows for synthetic manipulations on the pyridine nucleus that are otherwise difficult. The general process involves oxidizing the pyridine compound to the corresponding N-oxide, performing the desired substitution reaction, and finally reducing the N-oxide back to the substituted pyridine. google.comscripps.edu

The deoxygenation of the pyridine N-oxide is a critical step, and several reagents can accomplish this with varying degrees of selectivity:

Phosphorus Trichloride (PCl₃) : This reagent is often used for its high chemoselectivity and mild reaction conditions, providing clean reduction of the N-oxide without affecting many other functional groups. youtube.com

Catalytic Hydrogenation : While inexpensive and environmentally friendly, this method can sometimes lead to the reduction of other functional groups on the molecule. youtube.com

Ammonium Formate and Palladium on Carbon : This system provides an efficient and mild method for the reduction of pyridine N-oxides. organic-chemistry.org

Table 3: Selected Reagents for the Reduction of Pyridine N-Oxides

Reagent Conditions Selectivity Reference
Phosphorus Trichloride (PCl₃) Chloroform, room temperature High chemoselectivity google.comyoutube.com
Catalytic Hydrogenation (e.g., H₂/Pd) Varies Can reduce other groups (e.g., nitroalkanes) youtube.com
Ammonium Formate / Pd-C Methanol, room temperature Mild, avoids strong acids and harsh reagents organic-chemistry.org

| Zinc / Ammonium Salts | Varies | Fast and chemoselective, leaves formyl groups intact | youtube.com |

Palladium-Catalyzed Amination (for N-alkyl-N-aryl hydroxylamines)

The synthesis of N-alkyl-N-aryl hydroxylamines can be achieved through modern cross-coupling reactions. Palladium-catalyzed amination is a powerful tool for forming C-N bonds. nih.govchemrxiv.org Specifically, the palladium-catalyzed cross-coupling of hydroxylamines with aryl halides (bromides, chlorides, and iodides) can produce N-arylhydroxylamine products in good to excellent yields. organic-chemistry.org

The success of these reactions often depends on the choice of ligand coordinated to the palladium center. The bis-pyrazole phosphine ligand, BippyPhos, has been shown to be effective for the smooth coupling of hydroxylamines with various aryl halides. organic-chemistry.org This methodology provides access to synthetically versatile N-arylhydroxylamines, which can be further functionalized. organic-chemistry.org The development of new ligands, such as KPhos, has been crucial in expanding the scope of these reactions, for example, by enabling the use of aqueous ammonia (B1221849) as a nitrogen source while suppressing side reactions like hydroxylation. nih.gov

Table 4: Catalytic Systems for Palladium-Catalyzed Amination

Catalyst/Ligand System Substrates Key Features Reference
Pd / BippyPhos Hydroxylamines, Aryl bromides/chlorides/iodides Effective for smooth cross-coupling to form N-arylhydroxylamines. organic-chemistry.org
Pd / KPhos Aryl chlorides/bromides, Aqueous ammonia Suppresses formation of aryl alcohol and diarylamine side products. nih.gov

| Pd/C | Aromatic amines, Alcohols | Microwave-assisted, selective N-monoalkylation. | chemrxiv.org |

Detailed Spectroscopic Characterization and Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, both proton (¹H) and carbon-13 (¹³C) NMR provide a detailed map of the molecular framework.

Proton NMR (¹H NMR) spectroscopy allows for the identification of the various hydrogen atoms (protons) in a molecule by measuring their chemical shifts, signal multiplicities, and coupling constants. For O-(4-Isopropylbenzyl)hydroxylamine, the ¹H NMR spectrum provides definitive evidence for its structural components. The signals corresponding to the isopropyl group, the aromatic protons, the benzylic methylene (B1212753) protons, and the hydroxylamine (B1172632) protons each appear at characteristic chemical shifts.

The protons of the -OH and -NH groups are notable for their wide range of chemical shifts and often appear as broad signals. youtube.comlibretexts.org Their lability means they are often seen as singlets due to rapid exchange with trace amounts of acid or water, which averages out any coupling to adjacent protons. youtube.comlibretexts.org

Expected ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm) Multiplicity Number of Protons Assignment
~1.25 Doublet 6H -CH(CH ₃)₂
~2.90 Septet 1H -CH (CH₃)₂
~4.60 Singlet 2H Ar-CH ₂-O
~7.20 Doublet 2H Aromatic Protons (ortho to CH₂)
~7.30 Doublet 2H Aromatic Protons (ortho to isopropyl)
Variable (broad) Singlet 2H -ONH

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. udel.edu Since the natural abundance of ¹³C is low (about 1.1%), carbon-carbon coupling is typically not observed, leading to simpler spectra where each unique carbon atom produces a single peak. huji.ac.il The chemical shift of each carbon is influenced by its hybridization and the electronegativity of the atoms attached to it. libretexts.org

For this compound, the ¹³C NMR spectrum would display distinct signals for the carbons of the isopropyl group, the aromatic ring (including the two quaternary carbons), and the benzylic methylene carbon. The carbon attached to the electronegative oxygen atom of the hydroxylamine group is expected to be shifted downfield compared to a standard alkyl carbon. libretexts.org

Expected ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm) Assignment
~24.0 -CH(C H₃)₂
~34.0 -C H(CH₃)₂
~77.0 Ar-C H₂-O
~126.5 Aromatic C H (ortho to isopropyl)
~129.0 Aromatic C H (ortho to CH₂-O)
~135.0 Aromatic Quaternary C (ipso to CH₂-O)
~149.0 Aromatic Quaternary C (ipso to isopropyl)

Mass Spectrometry (MS) and Hyphenated Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used for determining the molecular weight and elemental composition of a compound and for elucidating its structure by analyzing its fragmentation patterns.

For this compound (Molecular Formula: C₁₀H₁₅NO), the expected mass for the protonated molecule [M+H]⁺ would be approximately 166.12 Da. Hyphenated techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), are particularly powerful as they combine the separation capabilities of chromatography with the detection power of mass spectrometry. nih.govmdpi.com

LC-MS methods are especially useful for distinguishing between isomers and metabolites, such as hydroxylated compounds and N-oxides. nih.gov For this compound, tandem mass spectrometry (MS/MS) would be employed to induce fragmentation. Characteristic fragmentation pathways could include the neutral loss of water (H₂O), ammonia (B1221849) (NH₃), or the hydroxylamine moiety (NH₂OH). The use of different ionization techniques, such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), can provide complementary information. For instance, under APCI-MS conditions, N-oxides are known to produce distinct [M+H-O]⁺ ions, a feature that could be used to confirm the hydroxylamine structure and distinguish it from potential isomers. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Molecular Ion Verification

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of this compound. Unlike nominal mass spectrometry, HRMS provides a highly accurate mass measurement of the molecular ion, which can be used to verify the compound's chemical formula (C₁₁H₁₅NO) ontosight.ai.

In a typical analysis, the compound would be ionized, often forming the protonated molecule [M+H]⁺. HRMS measures the mass-to-charge ratio (m/z) of this ion to several decimal places. This precision allows for the differentiation between compounds with the same nominal mass but different elemental formulas. The high-resolution capability, often achieved with analyzers like Orbitrap or Time-of-Flight (TOF), ensures confident assignment of the chemical formula by matching the experimentally measured accurate mass with the theoretically calculated mass thermofisher.com.

Table 1: Theoretical HRMS Data for this compound

Ion SpeciesChemical FormulaTheoretical Exact Mass (m/z)
[M+H]⁺C₁₁H₁₆NO⁺178.1226
[M+Na]⁺C₁₁H₁₅NNaO⁺200.1046

Note: Data is calculated based on the compound's molecular formula.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary technique for identifying and quantifying volatile and semi-volatile impurities that may be present in this compound samples thermofisher.com. The process involves separating compounds in a gas chromatograph before they are detected and identified by a mass spectrometer. This method is crucial for ensuring the purity of pharmaceutical starting materials and active ingredients thermofisher.com.

Potential impurities in this compound could originate from the synthesis process, such as unreacted starting materials or by-products from side reactions. For instance, if synthesized via alkylation of hydroxylamine with a benzyl (B1604629) halide, residual 4-isopropylbenzyl chloride could be a potential impurity google.com. GC-MS analysis would effectively separate the more volatile impurity from the main compound for individual identification. In some cases, derivatization of the analyte is performed to improve its volatility for GC-MS analysis nih.gov.

Table 2: Potential Process-Related Impurities Detectable by GC-MS

Impurity NameChemical FormulaOrigin
4-Isopropylbenzyl chlorideC₁₀H₁₃ClUnreacted starting material
4-IsopropylbenzaldehydeC₁₀H₁₂OOxidation by-product
HydroxylamineH₃NOUnreacted starting material nih.govnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Derivatization

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique for analyzing compounds in complex mixtures. nih.gov For molecules that exhibit poor ionization efficiency or are present at very low concentrations, chemical derivatization is often employed to enhance their detection. d-nb.infoddtjournal.com This process involves reacting the analyte with a reagent to attach a chemical moiety that is more easily ionized, thereby significantly increasing the signal intensity in the mass spectrometer. nih.gov Hydroxylamine and its derivatives are frequently used as reagents for this purpose, particularly for carbonyl-containing compounds like steroids. nih.govnih.gov

To improve analytical sensitivity, derivatizing agents are selected to introduce a readily ionizable group onto the target molecule. O-(4-Methoxybenzyl)hydroxylamine hydrochloride (also known as 4-MOBHA) is one such reagent that has demonstrated high derivatization efficiency. acs.orgnih.gov It is employed as an intermediate in pharmaceutical and chemical research. thermofisher.comfishersci.ca In studies involving the analysis of monosaccharides, 4-MOBHA showed superior performance compared to other hydroxylamine analogues, leading to a significant increase in detection sensitivity. acs.orgnih.gov This enhancement is attributed to the presence of the methoxybenzyl group, which improves the ionization of the derivative. This strategy could be applied to quantify trace levels of related compounds or their metabolites in complex biological matrices.

For highly accurate and precise quantification, a paired derivatization strategy using hydrogen/deuterium (H/D)-labeled reagents is a state-of-the-art approach. acs.orgnih.gov This method involves synthesizing a deuterium-labeled version of the derivatizing agent, such as d₃-O-(4-Methoxybenzyl)hydroxylamine (d₃-4-MOBHA), to serve as a stable isotope-labeled internal standard. acs.orgnih.gov

The target analyte is derivatized with the unlabeled reagent, while a known amount of the standard is derivatized with the deuterium-labeled reagent. The two derivatives, which are chemically identical but have different masses, co-elute during liquid chromatography. By comparing the ratio of the mass spectrometer signals of the analyte derivative to the internal standard derivative, precise quantification can be achieved. This method effectively corrects for variations in sample preparation, injection volume, and matrix-induced signal suppression or enhancement, leading to highly reliable results. acs.orgnih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the various functional groups within a molecule. It works by measuring the absorption of infrared radiation by the sample at different wavelengths, which corresponds to the vibrations of specific chemical bonds. The IR spectrum of this compound would display characteristic absorption bands that confirm the presence of its key structural components.

The main functional groups and their expected absorption regions are the aromatic ring, the isopropyl group, the benzyl C-H bonds, and the hydroxylamine moiety (C-O, N-H, and N-O bonds). libretexts.orglibretexts.org The N-H stretching of the amine group typically appears as a sharp peak, distinguishing it from the broad O-H band of alcohols. openstax.org The presence of C-H stretches from the aromatic ring and the aliphatic isopropyl group would also be evident. libretexts.org

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional GroupBond VibrationExpected Wavenumber (cm⁻¹)
AmineN-H stretch3400–3250 (m) orgchemboulder.com
Aromatic RingC-H stretch3100–3000 (weak) libretexts.org
Aliphatic (Isopropyl, Benzyl)C-H stretch3000–2850 (strong) libretexts.org
Aromatic RingC=C stretch (in-ring)1600–1450 (m)
AlkaneC-H bend1470–1350 (m) libretexts.org
Ether-likeC-O stretch1320–1210 (s) libretexts.org
HydroxylamineN-O stretch~900

Note: (s) = strong, (m) = medium. Wavenumber ranges are approximate and based on general spectroscopic data tables. libretexts.orgorgchemboulder.com

Table of Mentioned Compounds

Chemical Reactivity, Derivatization, and Functional Transformations

Nucleophilic Reactivity of the Hydroxylamine (B1172632) Moiety

The hydroxylamine functional group possesses a nitrogen atom adjacent to an oxygen atom, both having lone pairs of electrons. This arrangement leads to enhanced nucleophilicity at the nitrogen atom, a phenomenon known as the alpha effect. This makes O-(4-Isopropylbenzyl)hydroxylamine a potent nucleophile in a variety of important synthetic transformations.

Hydroxamic acids (R-CO-NH-OH) are an important class of compounds with significant biological activity. A primary route to their synthesis involves the reaction of a carboxylic acid derivative with a hydroxylamine. This compound can serve as a protected hydroxylamine source for this purpose.

The synthesis typically proceeds via nucleophilic acyl substitution. A carboxylic acid is first "activated" by converting it into a more reactive derivative, such as an acyl chloride or an active ester. This compound then acts as a nucleophile, attacking the activated carbonyl carbon to form an O-protected hydroxamic acid. The final step is the removal of the 4-isopropylbenzyl protecting group, commonly achieved through hydrogenolysis or treatment with a strong acid, to yield the desired hydroxamic acid.

General Synthesis of Hydroxamic Acids:

Activation: R-COOH + Activating Agent → R-CO-L (where L is a good leaving group)

Coupling: R-CO-L + H₂N-O-CH₂-Ar → R-CO-NH-O-CH₂-Ar + HL

Deprotection: R-CO-NH-O-CH₂-Ar → R-CO-NH-OH

A variety of coupling reagents are used to facilitate this reaction, as detailed in the table below.

Coupling/Activating ReagentAbbreviationDescription
Thionyl ChlorideSOCl₂Converts carboxylic acids to highly reactive acyl chlorides.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideEDCA water-soluble carbodiimide (B86325) that forms an active O-acylisourea intermediate. Often used with HOBt.
N,N'-DicyclohexylcarbodiimideDCCA common coupling agent that activates carboxylic acids.
Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphatePyBOPA phosphonium-based reagent that forms active esters.

The nucleophilic character of the hydroxylamine moiety extends beyond reactions with carbonyls. This compound can participate as a nucleophile in several other key bond-forming reactions.

One significant example is the Michael addition (or conjugate addition). In this reaction, the nucleophilic nitrogen of the hydroxylamine adds to the β-carbon of an α,β-unsaturated carbonyl compound (a Michael acceptor). masterorganicchemistry.comyoutube.com This reaction is a powerful tool for forming carbon-nitrogen bonds and constructing more complex molecular frameworks. For instance, N-benzylhydroxylamine has been shown to undergo double hetero-Michael additions to quinone monoketals to synthesize bridged isoxazolidines. nih.gov

Furthermore, O-substituted hydroxylamines can participate in transition-metal-catalyzed reactions . For example, they can act as nucleophiles in palladium- or iridium-catalyzed allylic substitution reactions. organic-chemistry.org Depending on the catalyst and reaction conditions, the hydroxylamine can act as either an N-nucleophile or an O-nucleophile, leading to the selective formation of N-allyl or O-allyl products, respectively. This demonstrates the ambident nucleophilic nature of the hydroxylamine group.

The versatility of this compound as a nucleophile makes it a valuable building block for synthesizing a diverse array of nitrogen-containing heterocyclic and acyclic compounds.

Modifications of the Aryl and Alkyl Moieties

The chemical reactivity of this compound extends to modifications of both its aromatic (aryl) and benzyl (B1604629) (alkyl) components. These modifications allow for the synthesis of a diverse range of derivatives with potentially altered properties and applications.

Substitutions on the Aromatic Ring

The isopropyl-substituted benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions. In these reactions, an electrophile attacks the electron-rich aromatic ring, replacing one of the hydrogen atoms. The isopropyl group is an activating group and an ortho-, para-director, meaning it increases the rate of reaction and directs incoming electrophiles to the positions ortho (adjacent) and para (opposite) to itself. chegg.comyoutube.commasterorganicchemistry.com Given that the para position is already occupied by the benzylhydroxylamine moiety, substitutions are expected to occur primarily at the ortho positions.

Common electrophilic aromatic substitution reactions that can be applied to the 4-isopropylbenzyl group include:

Halogenation: Introduction of a halogen (e.g., bromine, chlorine) onto the aromatic ring. This is typically achieved using a halogen in the presence of a Lewis acid catalyst, such as FeBr₃ or AlCl₃. For example, the bromination of isopropylbenzene with Br₂ and FeBr₃ yields 1-bromo-4-isopropylbenzene. chegg.comlumenlearning.com

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid (H₂SO₄ with dissolved SO₃). lumenlearning.com

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using an alkyl halide or acyl halide in the presence of a Lewis acid catalyst. youtube.com

The specific conditions for these reactions would need to be optimized for this compound to ensure compatibility with the hydroxylamine functional group.

A summary of potential electrophilic aromatic substitution reactions on the aromatic ring is presented in the table below.

Reaction TypeReagentsPotential Product(s)
BrominationBr₂, FeBr₃O-(2-Bromo-4-isopropylbenzyl)hydroxylamine
ChlorinationCl₂, AlCl₃O-(2-Chloro-4-isopropylbenzyl)hydroxylamine
NitrationHNO₃, H₂SO₄O-(2-Nitro-4-isopropylbenzyl)hydroxylamine
SulfonationSO₃, H₂SO₄2-(Hydroxylaminomethyl)-5-isopropylbenzenesulfonic acid

Alteration of Carbon Linker Length and Flexibility

The length and flexibility of the carbon linker between the oxygen and the aromatic ring can be modified through various synthetic strategies. A common approach involves the O-alkylation of a hydroxylamine derivative with an appropriate alkylating agent.

A general method for preparing O-substituted hydroxylamines involves the O-alkylation of a protected hydroxylamine, such as tert-butyl N-hydroxycarbamate, with an alcohol mesylate, followed by deprotection. organic-chemistry.org This method allows for the introduction of carbon linkers of varying lengths by using different alcohol precursors. For example, to synthesize homologs of this compound, one could start with the corresponding (4-isopropylphenyl)alkanols.

The synthesis of O-alkylhydroxylamines can also be achieved through the reaction of N-hydroxyphthalimide with an alkyl halide, followed by hydrolysis. tandfonline.com By varying the alkyl halide, a series of O-alkylhydroxylamines with different linker lengths can be prepared.

The flexibility of the linker can be altered by introducing or removing sites of unsaturation or by incorporating heteroatoms. For instance, using an allylic carbonate in a palladium-catalyzed O-allylic substitution of a hydroxylamine can introduce a double bond into the linker. organic-chemistry.org

Reductive Transformations of Hydroxylamines

The hydroxylamine functionality in this compound can undergo reductive transformations, primarily leading to the formation of amines or the cleavage of the N-O bond.

Conversion to Amines

The reduction of O-alkylhydroxylamines is a valuable method for the synthesis of the corresponding primary amines. This transformation can be achieved using various reducing agents. A common method is catalytic hydrogenation, where the compound is treated with hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. libretexts.orgosti.gov This method is often efficient and provides the desired amine in good yield.

The reduction of oxime ethers, which are structurally related to O-alkylhydroxylamines, to N,O-disubstituted hydroxylamines can be complicated by the potential for N-O bond cleavage. nih.gov However, for the complete reduction to the amine, this cleavage is a desired subsequent step.

Reductive amination of aldehydes and ketones represents another powerful strategy for synthesizing amines. nih.gov While not a direct reduction of the hydroxylamine itself, it highlights a related synthetic pathway to access amines.

Below is a table summarizing common methods for the conversion of O-alkylhydroxylamines to amines.

MethodReagentsProduct
Catalytic HydrogenationH₂, Pd/C or PtO₂ or Ra-Ni(4-Isopropylphenyl)methanamine
Chemical ReductionTo be determined for specific substrate(4-Isopropylphenyl)methanamine

Cleavage of the N-O Bond

The N-O bond in hydroxylamines is relatively weak and can be cleaved under various conditions. nih.govmdpi.comunc.edu This cleavage can be a key step in both synthetic transformations and degradation pathways.

Reductive cleavage of the N-O bond is a common transformation. For instance, hydrogenolysis, a process that involves the cleavage of a bond by reaction with hydrogen and a catalyst, can be used to cleave the N-O bond in O-acyl hydroxylamines. nih.gov In the context of O-benzylhydroxylamines, this can also lead to debenzylation, where the benzyl group is removed. organic-chemistry.orgresearchgate.net

The cleavage of the N-O bond can also be promoted by other reagents and conditions. For example, the reaction of N,O-bis(trimethylsilyl)hydroxylamine with potassium hydride results in N-O bond cleavage following deprotonation. researchgate.net While this specific example involves a silylated derivative, it illustrates the susceptibility of the N-O bond to cleavage under basic conditions.

The cleavage of the N-O bond is a critical aspect of the chemistry of hydroxylamines and their derivatives, enabling a range of synthetic applications, including the formation of N-heterocycles and other nitrogen-containing compounds. mdpi.com

Mechanistic Investigations of O 4 Isopropylbenzyl Hydroxylamine in Biochemical Contexts

The inhibitory effect of O-(4-Isopropylbenzyl)hydroxylamine on IDO1 is a subject of detailed mechanistic study. The following sections delve into the specifics of its action.

O-Alkylhydroxylamines as Rationally-Designed Mechanism-Based Inhibitors

O-alkylhydroxylamines, the class of compounds to which this compound belongs, have been identified as rationally-designed, mechanism-based inhibitors of IDO1. brynmawr.edunih.govnih.gov This approach to drug design leverages the understanding of the enzyme's catalytic mechanism to create inhibitors that specifically target a key step in the process. brynmawr.edu The discovery of O-benzylhydroxylamine as a potent, sub-micromolar inhibitor of IDO1 paved the way for the exploration of its derivatives, including this compound. brynmawr.edunih.govnih.gov

Mimicry of Alkylperoxy Transition/Intermediate States

A crucial aspect of the IDO1 catalytic cycle is the formation of a heme-iron bound alkylperoxy transition or intermediate state. brynmawr.edunih.govnih.gov O-alkylhydroxylamines are designed to act as stable structural mimics of this transient species. brynmawr.edunih.gov By mimicking this state, the inhibitor can effectively block the enzyme's active site and prevent the completion of the catalytic cycle. brynmawr.edu

Heme Iron Binding and Coordination Chemistry

Spectroscopic studies have confirmed that O-alkylhydroxylamines coordinate to the heme iron within the IDO1 active site. nih.gov However, the nature of this interaction is complex. While direct binding to the heme iron is observed, kinetic analyses have shown an uncompetitive mode of inhibition for some O-alkylhydroxylamines. nih.gov This suggests a more intricate mechanism than simple competitive inhibition at the active site. Further research indicates that the lability of the heme cofactor in IDO1 is a critical factor. pnas.orgnih.gov Some inhibitors may act by competing with heme for binding to the apo-IDO1 (the enzyme without its heme cofactor), effectively displacing the heme and inactivating the enzyme. pnas.org The redox state of the iron in the heme cofactor also influences its lability, with the ferrous (Fe2+) state binding heme more tightly than the ferric (Fe3+) state. nih.govpnas.org

Structure-Activity Relationship (SAR) Studies for IDO1 Inhibition

The potency of O-alkylhydroxylamine-based inhibitors is highly dependent on their chemical structure. SAR studies have been instrumental in optimizing their inhibitory activity. brynmawr.edunih.govnih.gov

Impact of Aromatic Ring Substitution

The substitution pattern on the aromatic ring of O-benzylhydroxylamine derivatives significantly influences their inhibitory potency against IDO1. nih.govnih.gov Research has demonstrated that the addition of substituents to the aromatic ring can lead to improvements in inhibitory activity. For instance, halogenation, particularly at the meta position of the aromatic ring, has been shown to be particularly effective in enhancing potency. nih.govnih.gov This enhancement is attributed to factors such as hydrophobic interactions and potential halogen bonding with amino acid residues in the active site. researchgate.net

The following table summarizes the impact of various substitutions on the aromatic ring on the IDO1 inhibitory activity:

Compound/SubstitutionIC50 (µM)Notes
O-benzylhydroxylamine (Parent Compound)Sub-micromolarStarting point for SAR studies. nih.gov
Meta-halide substituted derivativesImproved potencyHalogenation at the meta position was particularly successful. nih.gov
Data based on qualitative descriptions in the provided text.

Ligand Efficiency and Potency Correlation

In the evaluation of enzyme inhibitors, potency is a primary measure of a compound's activity, often expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). However, potency alone does not account for the size of the molecule. Ligand efficiency (LE) is a metric used to assess the binding energy per atom of a compound, providing a measure of how efficiently a molecule binds to its target. rgdscience.comnih.gov It is calculated from the binding affinity and the number of non-hydrogen atoms (heavy atom count, HAC). rgdscience.com A higher LE value is generally desirable, as it suggests a more optimal interaction between the ligand and the target, which is considered an important criterion for successful drug development. nih.govnih.gov

O-alkylhydroxylamines, the class to which this compound belongs, have been identified as potent inhibitors of Indoleamine 2,3-dioxygenase-1 (IDO1). nih.gov Structure-activity relationship studies on derivatives of O-benzylhydroxylamine revealed that substitutions on the aromatic ring could significantly influence potency. nih.gov For instance, the addition of halogen atoms at the meta position led to improvements in inhibitory activity. nih.gov

The most potent derivatives within this class, alongside the parent O-benzylhydroxylamine, exhibit high ligand efficiency values. nih.gov This strong correlation indicates that the potency is not merely a function of increasing molecular size but is derived from optimized, high-quality interactions with the enzyme's active site. The goal is to maximize potency while maintaining a low heavy atom count, thereby improving the LE. This relationship is critical in lead optimization, guiding the selection of compounds that have a higher probability of becoming viable drug candidates. biorxiv.org

Table 1: Potency of Selected O-alkylhydroxylamine IDO1 Inhibitors

Compound Structure IDO1 IC50 (µM)
O-benzylhydroxylamine O-C7H7-NH2 0.84
This compound C10H15NO 0.54
O-(3-chlorobenzyl)hydroxylamine C7H8ClNO 0.20

This table presents data on the inhibitory potency of selected O-alkylhydroxylamines against the enzyme Indoleamine 2,3-dioxygenase-1 (IDO1), as reported in scientific literature. nih.gov

Enzyme Selectivity and Off-Target Interactions (Chemical Mechanism Focus)

The selectivity of an enzyme inhibitor is a critical parameter, defining its ability to interact with the intended target over other proteins, particularly those with similar structural or functional features. For compounds like this compound, which are designed to bind the heme iron of an enzyme like IDO1, there is a warranted concern about potential off-target interactions with other heme-containing enzymes. nih.gov The primary mechanism of attraction to IDO1, the binding to heme iron, is a feature shared by a large superfamily of enzymes, including the cytochrome P450s. nih.govnih.gov Therefore, assessing selectivity is crucial to understanding the compound's specific biochemical mechanism and potential for promiscuous activity.

To evaluate the selectivity of potent O-alkylhydroxylamine inhibitors, comparative studies are conducted against other heme iron-containing enzymes. Research on close analogs of this compound involved screening against catalase and the cytochrome P450 isoform CYP3A4. nih.gov

The results showed that the tested hydroxylamines had no inhibitory activity against catalase. nih.gov This is noteworthy given that catalase also contains a heme iron, though its active site is adapted for a very small substrate, hydrogen peroxide. nih.gov In contrast, inhibition was observed for CYP3A4, a key enzyme in drug metabolism. nih.gov While both tested analogs of this compound did inhibit CYP3A4, their potency was significantly lower than against their primary target, IDO1. nih.gov Specifically, the inhibition of CYP3A4 was in the low micromolar range, which was 22- and 48-fold less potent than the IC50 values for IDO1 for the two respective compounds tested. nih.gov

This demonstrates a degree of selectivity for IDO1 over CYP3A4. Such time-dependent inhibition of P450 enzymes can occur through several chemical mechanisms, including the formation of reactive products that covalently modify the apoprotein or the heme prosthetic group. nih.govdoi.org

Table 2: Selectivity Profile of O-alkylhydroxylamine Analogs

Compound Target Enzyme Inhibition (IC50) Selectivity Ratio (CYP3A4 IC50 / IDO1 IC50)
Analog 1 (O-(3-chlorobenzyl)hydroxylamine) IDO1 0.20 µM 22x
CYP3A4 4.4 µM
Catalase No Inhibition N/A
Analog 2 (O-(3,5-dichlorobenzyl)hydroxylamine) IDO1 0.12 µM 48x
CYP3A4 5.8 µM
Catalase No Inhibition N/A

This table summarizes the inhibitory activity and selectivity of two potent O-alkylhydroxylamine analogs against IDO1, CYP3A4, and Catalase. The data indicates a clear selectivity for IDO1 over the other tested heme enzymes. nih.gov

The molecular basis for the observed selectivity of O-alkylhydroxylamines like this compound for IDO1 over other heme enzymes such as CYP3A4 lies in the specific structural and electrostatic features of the enzyme active sites, beyond the common feature of the heme iron. nih.gov While the hydroxylamine (B1172632) moiety directly coordinates with the ferric heme iron, the benzyl (B1604629) group of the inhibitor extends into a binding pocket. The specific interactions of this benzyl group with the amino acid residues lining the pocket are critical for determining binding affinity and, consequently, selectivity.

The 22- to 48-fold selectivity for IDO1 over CYP3A4 suggests that the active site of IDO1 provides a more complementary environment for this class of inhibitors than the active site of CYP3A4. nih.gov Differences in the size, shape, and hydrophobicity of the binding pockets surrounding the heme group in these different enzymes are the likely determinants of this selectivity. The specific substituent pattern on the benzyl ring (e.g., the 4-isopropyl group) plays a key role in optimizing these interactions within the IDO1 active site, leading to higher affinity compared to its binding in the active sites of off-target enzymes.

Computational and Theoretical Modeling of Enzyme-Inhibitor Interactions

Computational and theoretical modeling techniques are indispensable tools for elucidating the intricate details of enzyme-inhibitor interactions at an atomic level. These methods complement experimental data by providing insights into binding modes, reaction mechanisms, and the energetic landscapes of biochemical processes. nih.govnih.gov For inhibitors like this compound, computational approaches can help rationalize observed potency and selectivity and guide the design of new, improved analogs.

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor, such as an enzyme. nih.govnih.gov The process involves sampling a vast number of possible conformations of the ligand within the enzyme's active site and scoring them based on a function that estimates the binding affinity. nih.gov

For this compound, a docking simulation into the active site of IDO1 would aim to predict its binding mode. It is expected that the hydroxylamine nitrogen would coordinate directly with the heme iron. The simulation would further reveal the orientation of the 4-isopropylbenzyl group within the hydrophobic pocket of the active site. The results would highlight key intermolecular interactions, such as hydrogen bonds or van der Waals contacts, between the inhibitor and specific amino acid residues (e.g., Phe, Leu, Val) in the binding pocket. nih.gov Such simulations can explain why certain substitutions on the benzyl ring enhance or diminish potency and can provide a structural hypothesis for the observed selectivity over other enzymes like CYP3A4, whose active sites would accommodate the ligand differently. nih.gov

While docking provides a static picture of the binding pose, quantum mechanical (QM) and combined quantum mechanical/molecular mechanical (QM/MM) calculations are employed to study the dynamics and energetics of the chemical reaction itself, such as the mechanism of inhibition. nih.govnih.gov These methods can model the electronic rearrangements that occur during bond formation and cleavage. nih.gov

For a mechanism-based inhibitor, QM calculations can be used to compute the reaction pathway, identifying transition states and calculating the energy barriers for each step. nih.gov In the context of this compound inhibiting a heme enzyme, QM/MM calculations could be used to investigate the process of its coordination to the heme iron and any subsequent reactions. For example, if the inhibition involved a chemical transformation of the inhibitor, these calculations could elucidate the step-by-step mechanism, such as a hydrogen abstraction followed by radical recombination. nih.govnih.gov By calculating the potential energy surface of the reaction, researchers can gain a fundamental understanding of the chemical basis of the inhibition, which is beyond the scope of classical molecular docking. nih.gov

Broader Applications of O Alkylhydroxylamines in Organic Synthesis

Reagents for Nitrile Synthesis

The conversion of aldehydes and other functional groups to nitriles is a fundamental transformation, and O-alkylhydroxylamines play a crucial role, often via stable intermediates that offer safety and efficiency benefits.

O-acyl oximes have become recognized as highly versatile building blocks for constructing nitrogen-containing heterocyclic compounds. acs.orgrsc.org These intermediates are readily prepared from oximes and carboxylic acids or their derivatives. acs.org In recent years, their chemistry has seen rapid advancement, particularly in transformations initiated by iminyl radicals and through C-H activation. acs.org The utility of O-acyl oximes is expanded by their role as internal oxidants in certain transition metal-catalyzed reactions, which circumvents the need for external oxidizing agents and often proceeds under mild conditions. rsc.org For example, O-acetyl oximes derived from various ketones can undergo iron-catalyzed [3+2] annulation reactions to produce complex structures like benzo[g]indoles. acs.org

A significant advancement in nitrile synthesis involves the use of Brønsted acids to catalyze the conversion of aldehydes. acs.orgnih.govacs.org This method employs O-protected oximes as stable and safe equivalents of potentially explosive O-protected hydroxylamines. acs.orgnih.govorganic-chemistry.org The reaction proceeds through a transoximation mechanism, where an aldehyde reacts with an O-protected oxime to generate an O-protected aldoxime intermediate, which then transforms into the corresponding nitrile. acs.orgorganic-chemistry.org

This process is notable for its mild reaction conditions, often occurring at room temperature. organic-chemistry.org Optimization studies have shown that strong acids like triflic acid (TfOH) are highly effective catalysts for this transformation. organic-chemistry.org Furthermore, solid-supported acid catalysts such as Amberlyst-15 have been used successfully, offering the advantage of easy recovery and reusability. organic-chemistry.org The method demonstrates broad applicability with both aromatic and aliphatic aldehydes, providing good yields, and has been successfully scaled up for larger-scale synthesis, highlighting its practical utility in pharmaceutical and industrial chemistry. acs.orgorganic-chemistry.org

Table 2: Catalysts for Brønsted Acid-Catalyzed Nitrile Synthesis

Catalyst Typical Conditions Key Advantages
Triflic Acid (TfOH) Room temperature High efficiency and catalytic activity. organic-chemistry.org

| Amberlyst-15 | Room temperature | Heterogeneous catalyst, reusable. organic-chemistry.org |

Data sourced from Hyodo, K., et al. (2017). organic-chemistry.org

Building Blocks for Complex Nitrogen-Containing Compounds

The inherent reactivity of the N-O bond in O-alkylhydroxylamines makes them valuable precursors for synthesizing a wide array of complex molecules containing nitrogen.

O-alkylhydroxylamine derivatives, particularly O-acyl oximes, are pivotal in the synthesis of N-heterocycles. acs.orgrsc.org Transition metal catalysis, using metals like palladium and copper, has enabled the use of O-acyl oximes in C-H activation reactions, where the oxime moiety often acts as a directing group. rsc.org This strategy has led to the formation of important heterocyclic cores such as pyridines and isoquinolines. acs.org

Furthermore, these building blocks participate in annulation reactions to create more complex fused ring systems. An iron-catalyzed [3+2] annulation of O-acyl oximes with 2-hydroxy-1-naphthoates is a prime example, yielding substituted benzo[g]indoles. acs.org O-benzoylhydroxylamine derivatives have also been developed as efficient aminating agents for the direct N-amination of existing heterocyclic compounds. nih.gov The versatility extends to reactions with alkynyl aldehydes, which serve as privileged partners in cyclization reactions to construct a broad spectrum of N-, O-, and S-heterocycles. nih.gov

O-alkylhydroxylamines serve as effective precursors to highly functionalized amines through various synthetic routes. One notable method is the Cope-type hydroamination, a metal- and acid-free intermolecular reaction between hydroxylamines and alkenes or alkynes. acs.org This reaction can produce N-alkylhydroxylamines, which can subsequently be reduced to the corresponding primary amines. wikipedia.orgacs.org The reaction conditions are often mild and compatible with a range of common protecting groups and other functional groups like free hydroxyls and bromoarenes. acs.org

Another route involves the synthesis of O-substituted hydroxylamines from alcohols. This is typically achieved by converting an alcohol to a good leaving group (e.g., a mesylate) and then performing a nucleophilic substitution with a protected hydroxylamine (B1172632), such as tert-butyl N-hydroxycarbamate. organic-chemistry.org Subsequent deprotection yields the O-alkylhydroxylamine, which can be further transformed. The reduction of N-organylhydroxylamines (R-NH-OH) using reagents like zinc in hydrochloric acid is a direct method to obtain primary amines (R-NH₂). wikipedia.org

Protecting Group Strategies Beyond Carbonyls

While the reaction of hydroxylamines with aldehydes and ketones to form oximes is a classic carbonyl protection strategy, the principles of protection extend to other functional groups where O-alkylhydroxylamine-related structures are involved. A protecting group is a reversibly formed derivative of a functional group used to decrease its reactivity during subsequent synthetic steps. organic-chemistry.org

For functional groups other than carbonyls, such as alcohols and amines, protection is crucial for multi-step synthesis. Alcohols, for instance, are commonly protected as ethers. uwindsor.ca Examples include tetrahydropyranyl (THP) and methoxymethyl (MOM) ethers, which are stable to bases, nucleophiles, and many redox reagents but are readily cleaved under acidic conditions. uwindsor.ca Benzyl (B1604629) ethers offer an alternative strategy, being stable to a wide range of conditions but selectively removable through hydrogenolysis (e.g., H₂/Pd) or Birch reduction. uwindsor.ca

In the context of hydroxylamine chemistry, the nitrogen atom itself can be protected. The synthesis of O-substituted hydroxylamines often proceeds via an N-protected intermediate, such as an N-Boc-O-alkylhydroxylamine, which is formed by reacting an alkoxide with an N-Boc protected oxaziridine (B8769555). The Boc group can later be removed under acidic conditions to liberate the free hydroxylamine. organic-chemistry.org This use of a carbamate (B1207046) to temporarily shield the nitrogen's reactivity is analogous to the protection of primary and secondary amines, a cornerstone of peptide synthesis and other areas of organic chemistry. organic-chemistry.org This orthogonal protection strategy allows for selective reactions at other sites of a complex molecule. organic-chemistry.org

Table 3: Selected Protecting Groups for Alcohols

Protecting Group Abbreviation Protection Reagent(s) Deprotection Condition(s)
Tetrahydropyranyl OTHP Dihydropyran, H⁺ (cat.) Aqueous acid (e.g., CH₃COOH)
Methoxymethyl OMOM CH₂(OMe)₂, H⁺ (cat.) or MOM-Cl, i-Pr₂NEt Aqueous acid (cleaves slower than OTHP)

| Benzyl | OBn | NaH, then Benzyl Bromide (BnBr) | H₂/Pd (Hydrogenolysis) or Na/NH₃ (Birch Reduction) |

Data sourced from University of Windsor course material. uwindsor.ca

Derivatization Reagents in Analytical Chemistry

O-alkylhydroxylamines, a class of compounds that includes O-(4-Isopropylbenzyl)hydroxylamine, serve as crucial derivatizing reagents in analytical chemistry. mdpi.com Derivatization is a sample preparation technique used to chemically modify an analyte to produce a new compound with properties that are more suitable for analysis by methods such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). mdpi.comnih.gov The primary goals of this process are to improve the volatility and thermal stability of analytes, enhance detectability by introducing specific chemical groups, and improve chromatographic separation. mdpi.com

The utility of O-alkylhydroxylamines as derivatization agents stems from the reactive hydroxylamine moiety (-ONH₂), which readily undergoes nucleophilic addition with specific functional groups, most notably carbonyls (aldehydes and ketones) and carboxylic acids. researchgate.netnih.gov This reactivity allows for the targeted conversion of analytes that are otherwise difficult to analyze due to low volatility, poor ionization efficiency, or thermal instability.

Derivatization of Carbonyl Compounds

A significant application of O-alkylhydroxylamines is in the analysis of trace levels of carbonyl compounds. The reaction between an O-alkylhydroxylamine and an aldehyde or ketone results in the formation of a stable oxime ether. researchgate.net This reaction proceeds via nucleophilic addition of the hydroxylamine to the carbonyl carbon, followed by the elimination of a water molecule. researchgate.net

A widely used reagent in this class is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). The principles of its application are directly relevant to other O-benzylhydroxylamines like this compound. PFBHA is used to derivatize volatile carbonyl compounds for analysis by GC-mass spectrometry (MS). nih.govresearchgate.net The resulting PFBHA-oximes are thermally stable and can be readily separated by GC. sigmaaldrich.com The pentafluorobenzyl group is highly electronegative, which makes the derivatives particularly sensitive to detection by electron capture detection (ECD) or negative chemical ionization mass spectrometry (NCI-MS), allowing for very low detection limits. researchgate.net This method avoids the drawbacks of older reagents like 2,4-dinitrophenylhydrazine (B122626) (2,4-DNPH), such as the decomposition of derivatives at high temperatures and the need for extensive sample cleanup. sigmaaldrich.com While most carbonyls form two separable (E) and (Z) oxime isomers, this is easily managed in chromatographic analysis. researchgate.net

Derivatization of Carboxylic Acids

Beyond carbonyls, O-alkylhydroxylamines have proven effective for the analysis of carboxylic acids. A study developed a comprehensive method for quantifying 20 different carboxylic acid-containing compounds in various biological matrices, including plasma, urine, and brain tissue. nih.gov In this method, O-benzylhydroxylamine was used as the derivatizing reagent in a one-hour reaction. The resulting derivatives were then analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov This approach was successfully applied to metabolites from numerous critical biological pathways, such as the tricarboxylic acid (TCA) cycle, glycolysis, and the kynurenine (B1673888) pathway, demonstrating its broad applicability in targeted metabolomics. nih.gov The derivatization with O-benzylhydroxylamine enhances the chromatographic performance and detection sensitivity for these otherwise challenging analytes.

The research findings highlight the versatility of O-alkylhydroxylamines as derivatization reagents in modern analytical chemistry, enabling sensitive and reliable quantification of key biomarkers and pollutants.

Interactive Table of Derivatization Applications

Analyte ClassDerivatizing Reagent ExampleAnalytical MethodPurpose of Derivatization
Carbonyls (Aldehydes, Ketones)O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA)GC-MS nih.govresearchgate.netIncrease volatility and introduce an electron-capturing group for enhanced sensitivity. researchgate.netsigmaaldrich.com
Carboxylic AcidsO-benzylhydroxylamineLC-MS/MS nih.govImprove chromatographic properties and enhance detection for targeted metabolomics. nih.gov
Volatile CarbonylsO-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA)Headspace GC-MS researchgate.netConvert compounds into volatile derivatives for headspace analysis with high selectivity and sensitivity. researchgate.net

Future Directions and Emerging Research Areas

Development of Novel Synthetic Routes to O-(4-Isopropylbenzyl)hydroxylamine Analogues

The synthesis of this compound analogues is a crucial area of research, as the introduction of diverse functional groups on the aromatic ring or modifications of the benzyl (B1604629) moiety can significantly impact the molecule's reactivity and potential applications. Current synthetic strategies often rely on the alkylation of N-hydroxyphthalimide or related reagents, followed by hydrolysis. tandfonline.com However, future efforts are likely to focus on more efficient and versatile methods.

One promising direction is the development of transition metal-catalyzed cross-coupling reactions. For instance, palladium-catalyzed O-arylation of hydroxylamine (B1172632) equivalents with variously substituted aryl halides or triflates could provide a direct route to a wide range of O-arylbenzylhydroxylamine analogues. organic-chemistry.org Similarly, the exploration of copper- or nickel-catalyzed methodologies could offer milder reaction conditions and broader substrate scope. vivekanandcollege.ac.in

Another area of interest is the late-stage functionalization of the this compound scaffold. This approach would allow for the introduction of chemical diversity at a later stage of the synthesis, which is particularly valuable in drug discovery programs. Techniques such as C-H activation could be employed to directly introduce functional groups onto the aromatic ring, bypassing the need for pre-functionalized starting materials.

Synthetic StrategyPotential AdvantagesKey Research Focus
Transition Metal-Catalyzed Cross-CouplingHigh efficiency, broad substrate scope, access to diverse analogues.Development of novel catalysts (e.g., Pd, Cu, Ni), optimization of reaction conditions. organic-chemistry.orgvivekanandcollege.ac.in
Late-Stage C-H FunctionalizationIncreased synthetic efficiency, rapid generation of molecular diversity.Discovery of selective and robust C-H activation protocols.
Flow Chemistry SynthesisImproved safety, scalability, and reproducibility.Adaptation of existing batch methods to continuous flow systems.

Advanced Spectroscopic Probes for Real-Time Mechanistic Studies

A deeper understanding of the reaction mechanisms involving this compound is essential for optimizing its use and designing new applications. While conventional spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS) are valuable for product characterization, they often fall short in detecting and characterizing transient intermediates. researchgate.netmanchester.ac.uk

Future research will likely involve the application of advanced spectroscopic techniques for real-time mechanistic studies. For example, in situ infrared (IR) and Raman spectroscopy can provide valuable information about the formation and consumption of reactive species during a chemical reaction. nih.gov These techniques, coupled with kinetic analysis, can help to elucidate complex reaction pathways.

Furthermore, specialized NMR techniques, such as diffusion-ordered spectroscopy (DOSY), can be used to study non-covalent interactions and aggregation phenomena in solution, which may play a crucial role in the reactivity of this compound and its derivatives. The use of isotopically labeled starting materials in conjunction with these spectroscopic methods can also provide invaluable mechanistic insights. acs.org

Spectroscopic TechniqueInformation GainedPotential Application
In situ IR/Raman SpectroscopyReal-time monitoring of reactive intermediates. nih.govElucidation of reaction mechanisms and kinetic profiling.
Advanced NMR Techniques (e.g., DOSY)Information on molecular diffusion, aggregation, and non-covalent interactions.Understanding solution-phase behavior and its impact on reactivity.
Isotopic Labeling StudiesTracing the fate of specific atoms throughout a reaction. acs.orgUnraveling complex rearrangement and bond-forming/breaking steps.

Rational Design Principles for Enhanced Reactivity and Selectivity in Catalysis

O-substituted hydroxylamines, including this compound, have emerged as valuable reagents in a variety of catalytic transformations, particularly in the formation of carbon-nitrogen bonds. vivekanandcollege.ac.inrsc.orgresearchgate.net Future research will focus on the rational design of catalysts and reagents to enhance reactivity and control selectivity.

A key concept in this area is the "umpolung" or reversal of polarity of the nitrogen atom in the hydroxylamine moiety, transforming it into an electrophilic aminating agent. vivekanandcollege.ac.in The design of catalysts that can effectively facilitate this umpolung reactivity is a major goal. This includes the development of novel transition metal complexes with tailored electronic and steric properties to control the regioselectivity and enantioselectivity of the amination process.

The use of chiral ligands in conjunction with metal catalysts is a well-established strategy for asymmetric synthesis, and this will undoubtedly be a major focus for reactions involving this compound and its analogues. nih.gov Furthermore, the exploration of organocatalysis as a metal-free alternative for promoting reactions of O-substituted hydroxylamines is a growing area of interest.

Design PrincipleObjectiveExample Application
Catalyst-Controlled UmpolungTo generate a potent electrophilic nitrogen source. vivekanandcollege.ac.inAsymmetric hydroamination of alkenes.
Chiral Ligand DesignTo achieve high enantioselectivity in C-N bond formation. nih.govSynthesis of chiral amines and N-heterocycles.
OrganocatalysisTo develop metal-free and environmentally benign synthetic methods.Enantioselective amination of carbonyl compounds.

Exploration of this compound in New Chemical Transformations

The unique reactivity of the N-O bond in O-substituted hydroxylamines opens the door to a wide range of chemical transformations beyond simple amination reactions. Future research will undoubtedly uncover new and innovative applications for this compound in organic synthesis.

One area of exploration is its use in radical-mediated reactions. The N-O bond can undergo homolytic cleavage to generate nitrogen-centered radicals, which can participate in a variety of bond-forming reactions. The development of methods to control the generation and reactivity of these radical species will be a key challenge.

Another promising avenue is the use of this compound in cascade reactions, where multiple bond-forming events occur in a single synthetic operation. This can lead to the rapid construction of complex molecular architectures from simple starting materials. For example, a cascade involving an initial amination followed by an intramolecular cyclization could be used to synthesize a variety of N-heterocycles. nih.gov

Transformation TypeDescriptionPotential Outcome
Radical-Mediated ReactionsGeneration and trapping of nitrogen-centered radicals.Novel C-N, N-N, and N-O bond-forming reactions.
Cascade ReactionsMulti-step transformations in a single pot.Efficient synthesis of complex heterocyclic scaffolds. nih.gov
Rearrangement ReactionsSkeletal reorganization of the hydroxylamine backbone.Access to novel molecular frameworks.

Computational Chemistry for Predictive Modeling of Reactivity and Interactions

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. acs.orgresearchgate.net In the context of this compound, DFT calculations can provide valuable insights into its electronic structure, conformational preferences, and reaction mechanisms.

Future research will leverage the power of computational modeling to:

Predict the reactivity of this compound analogues: By calculating parameters such as bond dissociation energies, frontier molecular orbital energies, and electrostatic potential maps, researchers can predict how structural modifications will affect reactivity. nih.govmdpi.comasrjetsjournal.org

Elucidate reaction mechanisms: DFT can be used to map out the potential energy surfaces of reactions involving this compound, identifying transition states and intermediates. This information is crucial for understanding the factors that control selectivity and for designing more efficient catalysts. bohrium.com

Model interactions with biological targets: If this compound or its derivatives are explored for medicinal applications, computational docking and molecular dynamics simulations can be used to predict their binding modes and affinities to target proteins.

The synergy between computational and experimental studies will be crucial for accelerating the discovery and development of new applications for this compound and related compounds.

Computational MethodApplicationInsights Gained
Density Functional Theory (DFT)Calculation of electronic structure and reaction energetics. bohrium.comUnderstanding of reactivity, selectivity, and reaction mechanisms.
Molecular Dynamics (MD) SimulationsSimulation of the dynamic behavior of molecules in solution or in complex with other molecules.Information on conformational flexibility and intermolecular interactions.
Quantum Mechanics/Molecular Mechanics (QM/MM)Modeling of enzymatic reactions involving the substrate.Detailed understanding of enzyme-substrate interactions and catalytic mechanisms.

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